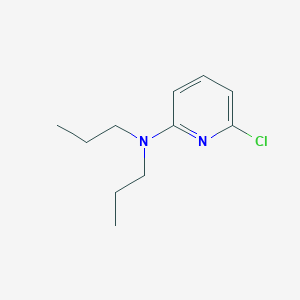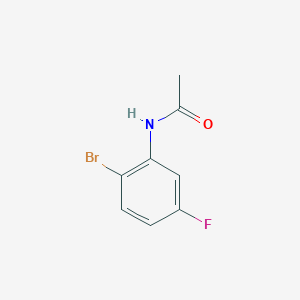
1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride
Descripción general
Descripción
1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, drug synthesis, and pharmaceutical development. This compound is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further functionalized with a carboxylic acid group and a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl chloride to form 4-bromobenzyl chloride.
Piperidine Ring Formation: The bromobenzyl chloride is then reacted with piperidine under basic conditions to form 1-(4-bromobenzyl)piperidine.
Carboxylation: The piperidine derivative is further functionalized by introducing a carboxylic acid group through a carboxylation reaction.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Drug Synthesis: The compound serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Pharmaceutical Development:
Biological Research: The compound is used in studies investigating the biological activity of piperidine derivatives and their mechanisms of action.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group and piperidine ring play crucial roles in binding to target proteins or receptors, modulating their activity. The carboxylic acid group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Fluorobenzyl)piperidine-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidine-4-yl] [4-fluorophenyl] methanol
- 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid
Uniqueness
1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for versatile applications in various fields of research and development.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2.ClH/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17;/h3-6,11H,1-2,7-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDVEFQLEZUUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)



![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)




![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)
